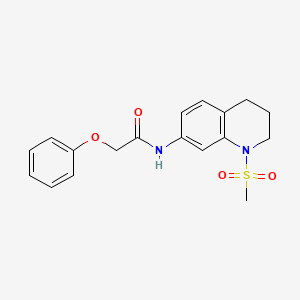
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide, also known as MSQ-1, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized by a team of researchers led by Dr. John E. Burke at the University of Wisconsin-Madison in 2009. Since then, MSQ-1 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Mecanismo De Acción
The exact mechanism of action of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cell growth and survival. N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation. In addition, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, which could be useful in treating inflammatory diseases. In addition, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been shown to have neuroprotective effects, which could be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide for laboratory experiments is its high purity and yield, which makes it suitable for various applications. In addition, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been extensively studied for its mechanism of action and biochemical and physiological effects, which makes it a valuable tool for scientific research. However, one limitation of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide is its potential toxicity, which could limit its clinical applications.
Direcciones Futuras
There are several future directions for the study of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide, including further optimization of its synthesis method, development of more potent derivatives, and clinical trials for potential therapeutic applications. In addition, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide could be studied for its potential applications in other diseases, such as cardiovascular disease and diabetes. Furthermore, the exact mechanism of action of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide could be further elucidated to better understand its therapeutic potential. Overall, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has significant potential for scientific research and potential clinical applications, and further studies are needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide involves a multi-step process that includes the reaction of 2-phenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylsulfonylquinoline to form the final product, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide. The synthesis of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been optimized to produce high yields and purity, making it suitable for laboratory experiments and potential clinical applications.
Aplicaciones Científicas De Investigación
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been studied for its anti-inflammatory properties, which could be useful in treating inflammatory diseases such as arthritis. In neurological research, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide has been shown to have neuroprotective effects, which could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)20-11-5-6-14-9-10-15(12-17(14)20)19-18(21)13-24-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWNCXRHZPAPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

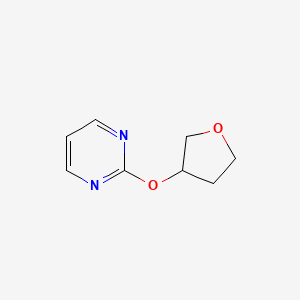
![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)
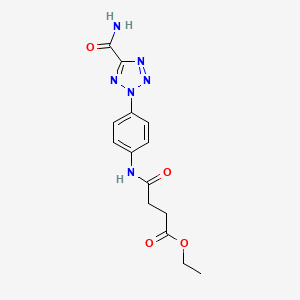


![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)

![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
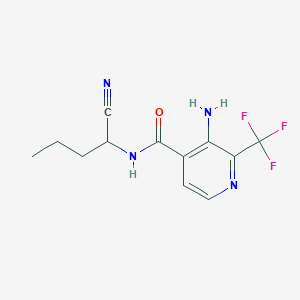
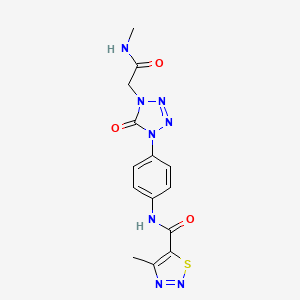
![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)

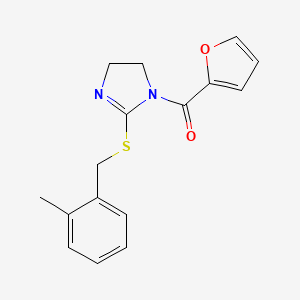
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)